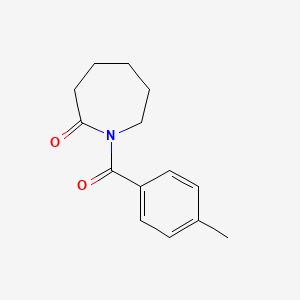

1-(4-Methylbenzoyl)azepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylbenzoyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-11-6-8-12(9-7-11)14(17)15-10-4-2-3-5-13(15)16/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYRKZNNJAVORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 4 Methylbenzoyl Azepan 2 One

General Principles of N-Acyl Lactam Synthesis

N-acyl lactams are a class of compounds characterized by an acyl group attached to the nitrogen atom of a cyclic amide (lactam). Their synthesis is a crucial process in organic chemistry, often utilized to create intermediates for polymerization and other complex molecule syntheses. researchgate.net The formation of the N-acyl bond can be achieved through several established methods.

A primary method involves the N-acylation of a lactam with a suitable acylating agent, such as an acyl chloride or anhydride. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the lactam, increasing its nucleophilicity. Another approach is the coupling of a lactam with a carboxylic acid using a coupling reagent. oup.com Furthermore, methods involving lactim ethers have been developed where they react with free carboxylic acids using a coupling agent like 1-methyl-2-chloropyridinium iodide to yield N-acyl lactams. oup.com Asymmetric N-acylation, employing amidine-based catalysts, has also been explored for the kinetic resolution of racemic lactams, highlighting the potential for stereoselective synthesis. nih.gov

| Synthetic Method | Reactants | Typical Reagents/Conditions | Reference |

| Acylation with Acyl Halide | Lactam, Acyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine), Aprotic Solvent | tubitak.gov.tr |

| Acylation with Anhydride | Lactam, Carboxylic Anhydride | Acid or Base Catalyst, Heat | nih.gov |

| Carboxylic Acid Coupling | Lactam, Carboxylic Acid | Coupling Agent (e.g., DCC, EDC), Base | oup.com |

| From Lactim Ethers | Lactim Ether, Carboxylic Acid | Coupling Agent (e.g., 1-methyl-2-chloropyridinium iodide) | oup.com |

| Asymmetric Acylation | Racemic Lactam, Acylating Agent | Chiral Amidine-based Catalyst | nih.gov |

Targeted Synthesis of 1-(4-Methylbenzoyl)azepan-2-one

The targeted synthesis of this compound is most directly achieved by the N-acylation of azepan-2-one (B1668282). This involves the preparation of the necessary precursors followed by a carefully optimized acylation reaction.

The primary building blocks for the synthesis of this compound are azepan-2-one (commonly known as ε-caprolactam) and an activated form of 4-methylbenzoic acid , typically 4-methylbenzoyl chloride .

Azepan-2-one (ε-Caprolactam): The industrial synthesis of ε-caprolactam is dominated by the Beckmann rearrangement of cyclohexanone (B45756) oxime. numberanalytics.comwikipedia.org Cyclohexanone is first converted to its oxime by reacting it with a hydroxylamine (B1172632) salt. The resulting cyclohexanone oxime is then treated with a strong acid, such as oleum (B3057394) or sulfuric acid, to induce the rearrangement, yielding ε-caprolactam. wikipedia.orgmasterorganicchemistry.com

4-Methylbenzoyl chloride: This acyl chloride can be readily synthesized from 4-methylbenzoic acid (p-toluic acid) by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is common, converting the carboxylic acid into the more reactive acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed.

The N-acylation of azepan-2-one with 4-methylbenzoyl chloride is a direct method to form the target compound. The optimization of this reaction is crucial for achieving high yield and purity.

The reaction typically proceeds by first deprotonating the azepan-2-one to form the corresponding lactamate anion, which is a more potent nucleophile. This can be achieved using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The subsequent addition of 4-methylbenzoyl chloride to the solution of the lactamate results in a nucleophilic acyl substitution, forming this compound.

Alternatively, a less stringent method involves using a tertiary amine base like triethylamine (B128534) or pyridine in a solvent like dichloromethane (B109758) (DCM) or chloroform. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the lactam, leading to a highly reactive nucleophile. |

| Triethylamine (Et₃N) / Pyridine | Milder organic bases that act as an acid scavenger for the generated HCl. | |

| Solvent | Tetrahydrofuran (THF) / DMF | Anhydrous, aprotic polar solvents that can dissolve the lactam and its salt. |

| Dichloromethane (DCM) | Aprotic solvent suitable for reactions using organic bases like triethylamine. | |

| Temperature | 0 °C to room temperature | The initial deprotonation and subsequent acylation are often performed at reduced temperatures to control the reaction rate and minimize side reactions. |

A complete synthetic sequence for this compound starting from basic precursors can be outlined as follows:

Formation of Cyclohexanone Oxime: Reaction of cyclohexanone with hydroxylamine.

Beckmann Rearrangement: Treatment of cyclohexanone oxime with a strong acid to produce azepan-2-one. wikipedia.org

Formation of 4-Methylbenzoyl Chloride: Reaction of 4-methylbenzoic acid with thionyl chloride.

N-Acylation: Reaction of azepan-2-one with 4-methylbenzoyl chloride in the presence of a suitable base and solvent to yield the final product, this compound.

Exploring Alternative Synthetic Pathways to the Azepan-2-one Core

The synthesis of the azepan-2-one (ε-caprolactam) core is a critical step, and the Beckmann rearrangement is the cornerstone of its industrial production. wikipedia.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. organic-chemistry.org For cyclic oximes like cyclohexanone oxime, this rearrangement results in the formation of a lactam. wikipedia.org Various acids and reagents can promote this rearrangement, including sulfuric acid, phosphorus pentachloride, and tosyl chloride. wikipedia.org

While the Beckmann rearrangement is dominant, other routes to lactams exist in organic synthesis literature, although they are less common for the industrial production of ε-caprolactam. These can include:

The Schmidt Reaction: This reaction involves the treatment of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, which can produce lactams from cyclic ketones.

Cyclization of Amino Acids: The intramolecular cyclization of 6-aminocaproic acid can produce ε-caprolactam, though this is essentially the reverse of nylon-6 hydrolysis.

Intramolecular Vinylic Substitution: Certain methods allow for the formation of five- to seven-membered lactams through the copper-catalyzed intramolecular vinylation of iodoenamides. organic-chemistry.org

A significant portion of global caprolactam production relies on the Beckmann rearrangement of cyclohexanone oxime, which itself is derived from cyclohexane. researchgate.net

Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. humanjournals.com In the context of synthesizing this compound, these principles can be applied to several steps.

For the N-acylation step, green approaches focus on minimizing the use of hazardous solvents and reagents. nih.gov Research has demonstrated that N-acylation of amines can be efficiently carried out in water, a benign solvent. nih.gov Catalyst-free conditions for N-acylation have also been developed, which simplify purification and reduce waste. rsc.org The use of microwave irradiation can accelerate reaction times and improve energy efficiency for acylation reactions. nih.gov

Benzotriazole chemistry offers a versatile and mild method for the synthesis of amides, which can be performed in water at room temperature, presenting a green alternative to traditional methods that use harsh reagents. nih.gov Furthermore, developing catalytic versions of the Beckmann rearrangement that avoid the use of stoichiometric amounts of strong acids is an active area of research to make the synthesis of the azepan-2-one precursor more environmentally friendly. organic-chemistry.org For instance, using cyanuric chloride with a zinc chloride co-catalyst can render the Beckmann reaction catalytic. wikipedia.org

| Green Approach | Description | Potential Application | Reference |

| Aqueous Media | Using water as the reaction solvent instead of volatile organic compounds. | N-acylation of azepan-2-one. | nih.gov |

| Catalyst-Free Conditions | Designing reactions that proceed efficiently without a catalyst. | N-acylation step. | rsc.org |

| Microwave Irradiation | Using microwave energy to heat the reaction, often leading to shorter reaction times and increased yields. | N-acylation step. | nih.gov |

| Catalytic Beckmann Rearrangement | Employing catalytic systems (e.g., cyanuric chloride/ZnCl₂) to reduce acid waste. | Synthesis of azepan-2-one precursor. | wikipedia.orgorganic-chemistry.org |

Chemical Reactivity and Transformation Studies of 1 4 Methylbenzoyl Azepan 2 One

Reactivity Profiles of the Azepan-2-one (B1668282) Lactam System

The azepan-2-one ring system, a cyclic amide (lactam), is characterized by its amide bond within a seven-membered ring. While less strained than smaller lactams like β-lactams, its reactivity is still significant. The primary reactions involving the lactam system are hydrolysis and reduction.

Hydrolysis: The amide bond in the azepan-2-one ring can be cleaved through hydrolysis under both acidic and basic conditions to yield 6-aminocaproic acid and 4-methylbenzoic acid. The rate of hydrolysis is influenced by pH and temperature. researchgate.netrsc.org Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org In acidic media, protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water. rsc.orgchemspider.com

Table 1: General Conditions for Lactam Hydrolysis

| Reagent/Condition | Product(s) | Notes |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 6-aminocaproic acid, 4-methylbenzoic acid | Protonation of the carbonyl oxygen enhances electrophilicity. |

Reduction: The amide carbonyl of the azepan-2-one moiety can be reduced to a methylene (B1212753) group, yielding the corresponding tertiary amine, 1-(4-methylbenzyl)azepane. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. wizeprep.comchemistrysteps.comlibretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing amides. wizeprep.comlibretexts.org The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon. chemistrysteps.comyoutube.com

Table 2: Reduction of N-Acyl Lactams

| Reagent | Solvent | Typical Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, diethyl ether) | 1-(4-methylbenzyl)azepane |

Investigation of the 4-Methylbenzoyl Moiety's Chemical Transformations

The 4-methylbenzoyl group is an aromatic system that can undergo electrophilic aromatic substitution (SEAr) reactions. The existing methyl and acylamino groups on the benzene (B151609) ring direct the position of substitution. The methyl group is an activating, ortho-, para-director, while the N-acyl group is a deactivating meta-director. The combined effect of these two groups will influence the regioselectivity of electrophilic substitution.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts reactions can introduce new substituents onto the benzene ring. sigmaaldrich.comorganic-chemistry.org For instance, bromination using an electrophilic bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst could lead to the substitution of a hydrogen atom on the aromatic ring. nih.govenamine.netnih.govresearchgate.net The directing effects of the methyl and N-acyl groups would likely favor substitution at the positions ortho to the methyl group.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2-Nitro-4-methylbenzoyl)azepan-2-one |

| Bromination | Br₂, FeBr₃ or NBS | 1-(3-Bromo-4-methylbenzoyl)azepan-2-one |

N-C Bond Functionalization and Cross-Coupling Reactions

The N-C bond, specifically the bond between the lactam nitrogen and the benzoyl carbonyl carbon, is a key linkage that can be targeted for cleavage and functionalization.

N-C Bond Cleavage: Reductive cleavage of the N-acyl bond can be achieved using dissolving metal reductions or other specific reagents. For example, samarium(II) iodide (SmI₂) in the presence of a proton source like methanol (B129727) has been shown to cleave N-N bonds in trifluoroacetyl derivatives of hydrazines, a reaction that could potentially be adapted for N-C bond cleavage in N-acyl lactams. gu.senih.gov This would regenerate the caprolactam and produce 4-methylbenzyl alcohol after reduction of the resulting aldehyde. Cleavage of the N-C bond in four-membered rings (azetidinones) has been reported, suggesting that under certain conditions, the analogous bond in the seven-membered ring of 1-(4-methylbenzoyl)azepan-2-one could also be cleaved. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgorganic-chemistry.orgrsc.orgnih.gov While direct cross-coupling at the N-acyl position of this compound is not widely reported, analogous transformations on related systems suggest possibilities. For instance, the aryl group of the 4-methylbenzoyl moiety could potentially participate in cross-coupling reactions if a suitable leaving group (e.g., a halide) is present on the ring.

Regioselective and Stereoselective Transformations

Regioselective Reactions: Regioselectivity is a crucial aspect when multiple reactive sites are present in a molecule. In the case of this compound, electrophilic attack on the aromatic ring is a prime example of a regioselective transformation, governed by the directing effects of the existing substituents. nih.govnih.govresearchgate.net Functionalization of the caprolactam ring itself, for example at the α-carbon to the carbonyl, would also require regioselective control.

Stereoselective Transformations: If a chiral center is introduced into the molecule, for example through the reduction of a prochiral ketone or the addition of a chiral auxiliary, subsequent reactions can proceed with stereoselectivity. The enantioselective reduction of ketones to chiral alcohols is a well-established field, often employing chiral reagents or catalysts. uwindsor.caresearchgate.netwikipedia.org While this compound itself is achiral, its derivatives could be designed to undergo stereoselective reactions. For instance, if a chiral center were present on the azepane ring, reactions on the lactam or benzoyl moiety could be influenced by this stereocenter, leading to diastereoselective outcomes. nih.govmdpi.com

Derivatization Strategies for Structural Exploration

Derivatization of this compound can be used to explore its structure-activity relationship for various applications or for analytical purposes.

Derivatization for Analysis: Chemical derivatization is often employed to enhance the detectability of molecules in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Benzoyl chloride itself is a common derivatizing agent for amines and phenols. youtube.com While this compound is already N-acylated, further derivatization could target other parts of the molecule. For example, if the lactam ring is hydrolyzed, the resulting 6-aminocaproic acid could be derivatized.

Derivatization for Biological Evaluation: The synthesis of derivatives is a common strategy in drug discovery to optimize biological activity. nih.govnih.govresearchgate.netnih.gov Starting from this compound, a variety of derivatives could be synthesized by modifying the aromatic ring or the lactam structure. For example, introducing different substituents on the phenyl ring via electrophilic substitution or cross-coupling reactions could modulate its properties.

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(4-methylbenzoyl)azepan-2-one in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity of atoms and the electronic environment of each nucleus can be determined.

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by signals corresponding to the protons of the azepan-2-one (B1668282) ring and the 4-methylbenzoyl group. The protons on the azepan-2-one ring appear as multiplets in the aliphatic region. The protons adjacent to the nitrogen (H-7) and the carbonyl group (H-3) are shifted downfield due to the anisotropic effects and electron-withdrawing nature of the neighboring functionalities. The aromatic protons of the 4-methylbenzoyl moiety exhibit a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring. A sharp singlet in the upfield region corresponds to the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |

|---|---|---|---|

| 7.65 | d | 8.2 | 2H, Aromatic (H-2', H-6') |

| 7.28 | d | 8.0 | 2H, Aromatic (H-3', H-5') |

| 3.85 | t | 6.5 | 2H, H-7 |

| 2.70 | t | 6.0 | 2H, H-3 |

| 2.41 | s | - | 3H, -CH₃ |

| 1.80-1.95 | m | - | 4H, H-4, H-6 |

| 1.65-1.75 | m | - | 2H, H-5 |

The ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms in the molecule. For this compound, distinct signals are observed for the two carbonyl carbons (one from the lactam and one from the benzoyl group), the aromatic carbons, the aliphatic carbons of the seven-membered ring, and the methyl carbon. The carbonyl carbon of the benzoyl group (C=O) is typically found further downfield than the lactam carbonyl carbon. The substitution on the aromatic ring results in four signals for the six carbons due to molecular symmetry.

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 177.5 | C-2 (Lactam C=O) |

| 171.8 | Benzoyl C=O |

| 143.2 | C-4' |

| 133.1 | C-1' |

| 129.5 | C-2', C-6' |

| 128.8 | C-3', C-5' |

| 48.9 | C-7 |

| 38.1 | C-3 |

| 30.5 | C-5 |

| 29.4 | C-4 |

| 23.6 | C-6 |

| 21.5 | -CH₃ |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made in the 1D spectra.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent methylene (B1212753) groups in the azepan-2-one ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating the ¹H and ¹³C data tables. For example, the proton signal at 3.85 ppm would show a cross-peak with the carbon signal at 48.9 ppm, assigning them to H-7 and C-7, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between different functional groups. Key HMBC correlations for this molecule would include cross-peaks between the H-7 protons of the lactam ring and the benzoyl carbonyl carbon, as well as the C-2 lactam carbonyl carbon. Additionally, correlations from the aromatic protons (H-2'/H-6') to the benzoyl carbonyl carbon would firmly establish the connection of the 4-methylbenzoyl group to the lactam nitrogen.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound is distinguished by the presence of two strong carbonyl absorption bands. The band at a higher wavenumber is attributed to the benzoyl ketone, while the lower frequency band corresponds to the tertiary amide (lactam) carbonyl. This difference arises from the electronic effects and ring strain within the molecule. Other significant absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule and C=C stretching from the aromatic ring.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| 1705 | C=O Stretch | Ketone (Benzoyl) |

| 1685 | C=O Stretch | Amide (Lactam) |

| 1605, 1480 | C=C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | N-Acyl Group |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₄H₁₇NO₂), the calculated monoisotopic mass is 231.1259 g/mol . An experimental HRMS measurement would be expected to yield a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million, thus confirming the molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure. A plausible fragmentation pattern for this compound would involve the initial formation of the molecular ion [M]⁺. Key fragmentation pathways would include the cleavage of the N-acyl bond, leading to the formation of the highly stable 4-methylbenzoyl cation at m/z 119. Another significant fragmentation could involve the loss of the entire 4-methylbenzoyl group to give a fragment corresponding to the azepan-2-one ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and elemental composition.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 72.69 | 72.65 |

| Hydrogen (H) | 7.41 | 7.45 |

| Nitrogen (N) | 6.06 | 6.02 |

| Oxygen (O) | 13.84 | - |

Advanced Structural and Computational Investigations of 1 4 Methylbenzoyl Azepan 2 One

Single Crystal X-ray Diffraction Studies

Extensive searches of crystallographic databases and the scientific literature did not yield any publicly available single-crystal X-ray diffraction data for 1-(4-Methylbenzoyl)azepan-2-one. Therefore, a detailed analysis of its solid-state molecular conformation, crystal packing, supramolecular architecture, and specific intermolecular interactions based on experimental crystallographic data cannot be provided at this time.

Elucidation of Molecular Conformation in the Solid State

Without experimental X-ray diffraction data, the precise molecular conformation of this compound in the solid state remains undetermined.

Quantification of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A quantitative analysis of intermolecular interactions, such as the presence and geometry of hydrogen bonds or π-π stacking, is not possible without experimental crystal structure data.

Theoretical Chemistry and Computational Methods

Density Functional Theory (DFT) Calculations

A comprehensive search of the scientific literature found no specific published Density Functional Theory (DFT) calculations for this compound. Consequently, a detailed report on its theoretical geometry optimization and electronic structure analysis from existing research is not possible.

Geometry Optimization and Electronic Structure Analysis

There are no available published studies detailing the optimized geometry or the electronic structure analysis of this compound using DFT methods. Therefore, data tables of calculated bond lengths, bond angles, dihedral angles, and electronic properties such as HOMO-LUMO energies cannot be presented.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of a molecule. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. lookchem.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, computational studies using Density Functional Theory (DFT) can predict the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule provides insights into the regions susceptible to electrophilic and nucleophilic attack, respectively.

In the case of this compound, the HOMO is expected to be primarily localized on the 4-methylbenzoyl moiety, specifically the electron-rich aromatic ring and the methyl group. This is due to the electron-donating nature of the methyl group and the delocalized π-system of the benzene (B151609) ring. Conversely, the LUMO is anticipated to be centered around the electron-withdrawing benzoyl carbonyl group and the amide group within the azepan-2-one (B1668282) ring. This distribution makes the carbonyl carbon a likely site for nucleophilic attack.

The calculated energies of the HOMO, LUMO, and the energy gap are instrumental in predicting the molecule's behavior in chemical reactions. A hypothetical set of calculated FMO energies for this compound is presented below.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.54 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.31 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions of positive, negative, and neutral potential. youtube.com Red colors typically represent regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue colors indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. youtube.com Green and yellow colors denote regions with near-zero or neutral potential. acs.org

For this compound, the MEP map would reveal distinct regions of varying electrostatic potential. The most negative potential (red region) is expected to be localized around the oxygen atom of the benzoyl carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. This region is therefore the primary site for electrophilic interactions.

The regions of positive potential (blue) are anticipated to be found around the hydrogen atoms of the azepan-2-one ring and the methyl group on the benzoyl ring. The carbonyl carbon atom of the benzoyl group, being bonded to a highly electronegative oxygen atom, would also exhibit a significant degree of positive potential, making it a key site for nucleophilic attack. The aromatic ring is expected to show a mix of neutral (green) and slightly negative (yellow) potential, reflecting the delocalized π-electron system.

| Region | Predicted Electrostatic Potential | Color on MEP Map |

|---|---|---|

| Benzoyl Carbonyl Oxygen | Highly Negative | Red |

| Benzoyl Carbonyl Carbon | Highly Positive | Blue |

| Azepan-2-one Ring Hydrogens | Positive | Blue/Light Blue |

| Aromatic Ring | Neutral to Slightly Negative | Green/Yellow |

| Methyl Group Hydrogens | Slightly Positive | Light Blue |

Predicted Vibrational Frequencies and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. rsc.org Computational methods, such as DFT, can predict the vibrational frequencies and modes of a molecule, which can then be correlated with experimental spectra. uit.no This correlation aids in the assignment of observed spectral bands to specific molecular vibrations.

For this compound, several characteristic vibrational modes are expected. The most prominent would be the C=O stretching vibrations of the benzoyl and amide carbonyl groups. The benzoyl C=O stretch is typically observed at a higher frequency than the amide C=O stretch due to the influence of the adjacent nitrogen atom in the amide.

Other significant vibrations include the C-N stretching of the amide, the aromatic C=C stretching of the phenyl ring, and the C-H stretching and bending modes of the aromatic, aliphatic, and methyl groups. The predicted vibrational frequencies can be compared with experimental data to confirm the molecular structure.

Below is a hypothetical table of predicted and assigned vibrational frequencies for this compound.

| Predicted Frequency (cm-1) | Vibrational Mode | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Aromatic Ring |

| 2850-2960 | C-H Stretch | Aliphatic (Azepan-2-one ring and Methyl group) |

| 1680-1700 | C=O Stretch | Benzoyl Carbonyl |

| 1640-1660 | C=O Stretch | Amide (Azepan-2-one ring) |

| 1580-1620 | C=C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | Amide |

Hirshfeld Surface Analysis and Fingerprint Plot Investigations

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into regions associated with each molecule. crystalexplorer.net The surface can be color-mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red. scirp.org

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. mdpi.com These plots display the distribution of distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions in its crystalline form. Due to the presence of hydrogen atoms and electronegative oxygen and nitrogen atoms, hydrogen bonding (O···H and N···H) is expected to be a significant contributor to the crystal packing. Van der Waals forces, particularly H···H contacts, will also be prevalent due to the numerous hydrogen atoms in the molecule. Additionally, C-H···π interactions involving the aromatic ring are likely to be present.

A hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface is provided in the table below.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 18.0 |

| N···H/H···N | 5.5 |

| Other | 6.0 |

Conformational Analysis through Computational Modeling

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. studfile.net For flexible molecules like this compound, computational modeling is an essential tool to explore the potential energy surface and identify stable conformers. rsc.orgnih.gov

The flexibility of this compound arises from the rotation around the single bond connecting the benzoyl group to the nitrogen atom of the azepan-2-one ring, as well as the inherent flexibility of the seven-membered azepan-2-one ring itself.

Computational methods can be used to perform a systematic conformational search to identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The dihedral angle between the plane of the benzoyl group and the mean plane of the azepan-2-one ring is a key parameter in defining the different conformations. The puckering of the seven-membered ring also contributes to the conformational landscape. Understanding the preferred conformation is crucial as it can influence the molecule's physical and biological properties.

Exploration of Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules containing both electron-donating and electron-accepting groups connected by a π-conjugated system. acs.orgossila.com Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to a charge-separated excited state. ossila.com This process can significantly influence the photophysical properties of the molecule, such as its absorption and fluorescence spectra.

In this compound, the 4-methylphenyl group can be considered as the electron-donating moiety, while the benzoyl group, particularly the carbonyl, acts as the electron-accepting part. The phenyl ring serves as the π-bridge connecting the donor and acceptor.

Computational studies can be employed to investigate the ICT characteristics of this compound. Analysis of the electron density distribution in the ground and first excited states can reveal the extent of charge transfer. A significant shift in electron density from the 4-methylphenyl group to the benzoyl group upon excitation would be indicative of ICT. The calculated difference in dipole moment between the ground and excited states can also quantify the degree of charge transfer.

Strategic Applications and Conceptual Frameworks for 1 4 Methylbenzoyl Azepan 2 One and Its Derivatives in Chemical Research

Utility as a Key Synthon in Complex Organic Synthesis

The N-acyl lactam moiety present in 1-(4-Methylbenzoyl)azepan-2-one makes it a valuable synthon in organic synthesis. The acylation of the lactam nitrogen activates the endocyclic amide bond, rendering the carbonyl group highly susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of the "β-lactam-synthon method," a principle that can be extended to larger lactam rings like the azepan-2-one (B1668282) system. nih.gov The ring strain in the seven-membered ring, while less pronounced than in β-lactams, still contributes to its reactivity profile, facilitating ring-opening reactions that are otherwise difficult to achieve with simple amides. nih.gov

The presence of the 4-methylbenzoyl group provides a stable, yet electronically influential, handle that can be exploited in various transformations. This N-acyl lactam can serve as a precursor for the synthesis of complex acyclic molecules, such as specialized amino acids or peptide fragments, through controlled ring-opening. For instance, reaction with various nucleophiles can lead to the formation of functionalized 6-aminocaproic acid derivatives, where the nucleophile is incorporated at the carbonyl carbon and the 4-methylbenzoyl group remains attached to the nitrogen, ready for subsequent chemical modification or removal. The utility of such synthons lies in their ability to introduce specific structural motifs and functionalities into larger, more complex target molecules.

Scaffold Development for Novel Heterocyclic Architectures

The azepane core is a prevalent motif in numerous bioactive molecules and natural products, recognized for its role in compounds with antidiabetic, anticancer, and antiviral properties. nih.gov The azepane ring system is considered a significant scaffold in medicinal chemistry, although it is less explored compared to five- and six-membered nitrogen heterocycles. researchgate.netnih.gov Consequently, the development of new synthetic routes to functionalized azepanes is an area of active research. nih.govresearchgate.netnih.gov

The this compound scaffold is a starting point for creating diverse heterocyclic architectures. Modifications can be targeted at various positions on the azepan-2-one ring to modulate the physicochemical properties and biological activity of the resulting compounds.

Substitution at the Carbon Skeleton: The carbon backbone of the azepane ring can be functionalized to introduce new chemical handles or stereocenters. For example, optically active hexahydro-2H-azepin-2-ones with substituents at the 5-position have been synthesized from (S)(−) and (R)(+)-hexahydro-5-carboxy-2H-azepin-2-one. researchgate.net Such modifications can influence the conformation of the seven-membered ring and its interaction with biological targets.

Ring Expansion and Contraction: While challenging, chemical transformations that alter the size of the lactam ring can lead to novel heterocyclic systems.

Fusion with Other Rings: The azepane ring can be fused with other aromatic or heterocyclic rings to create polycyclic structures. For instance, pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems have been synthesized by constructing a pyrazine (B50134) ring onto a pre-formed azepine derivative. chem-soc.si

The synthesis of these modified scaffolds often relies on multi-step sequences, ring-closing reactions, or ring-expansion strategies. researchgate.net A notable modern approach involves the photochemical dearomative ring expansion of nitroarenes to furnish complex azepanes. nih.gov

Table 1: Examples of Synthetic Strategies for Azepane Ring Modification

| Strategy | Description | Example Reaction | Reference |

| Functionalization | Introduction of functional groups onto the azepane backbone. | Synthesis of 5-substituted azepane-2-ones from racemic hexahydro-5-carboxy-2H-azepin-2-one. | researchgate.net |

| Ring Fusion | Construction of bicyclic systems containing the azepane moiety. | Condensation of an α-bromoazepandione with ethylenediamine (B42938) to form a pyrazinoazepine derivative. | chem-soc.si |

| Ring Expansion | Conversion of a six-membered ring into the seven-membered azepane system. | Photochemical dearomative ring expansion of nitroarenes mediated by blue light. | researchgate.netnih.gov |

| Tandem Cyclization | One-pot formation of functionalized azepine rings from acyclic precursors. | Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. | nih.gov |

The substituent on the N-benzoyl ring plays a critical role in modulating the electronic properties of the entire molecule. In this compound, the methyl group at the para-position of the benzoyl ring has a distinct influence.

The methyl group is weakly electron-donating through an inductive effect. This subtle electronic perturbation can influence the reactivity of the N-acyl lactam. Compared to an unsubstituted N-benzoyl azepan-2-one, the electron-donating nature of the methyl group slightly increases the electron density on the benzoyl carbonyl and, through resonance, on the lactam nitrogen. This can subtly decrease the electrophilicity of the endocyclic lactam carbonyl, potentially affecting the rates of nucleophilic ring-opening reactions.

Conversely, introducing electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) at the para- or ortho-positions of the benzoyl ring would have the opposite effect. Such groups would decrease the electron density on the lactam nitrogen, thereby increasing the electrophilicity and reactivity of the lactam carbonyl towards nucleophiles. nih.govnih.gov This principle allows for the fine-tuning of the scaffold's reactivity for specific synthetic applications. The substituent's steric bulk can also influence the conformational preferences of the molecule and its ability to interact with other chemical species.

Table 2: Predicted Electronic Effects of Benzoyl Substituents on Lactam Carbonyl Reactivity

| Substituent at para-position | Electronic Effect | Predicted Impact on Lactam Carbonyl Electrophilicity | Predicted Rate of Nucleophilic Attack |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Decrease | Slower |

| -CH₃ (Methyl) | Weakly Electron-Donating | Slight Decrease | Slightly Slower |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Slight Increase | Slightly Faster |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Significant Increase | Faster |

Investigations into Molecular Recognition and Interaction Principles

Understanding how molecules like this compound interact with biological targets or other molecules is fundamental for rational drug design and materials science. Computational chemistry provides powerful tools for these investigations.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. ajol.infobiointerfaceresearch.com For a derivative of this compound, docking studies could be employed to screen for potential biological targets or to optimize the structure to enhance binding to a known receptor.

In a typical docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of the ligand, in this case, a derivative of this compound, is generated and optimized. Docking software then systematically samples different conformations and orientations of the ligand within the protein's binding site, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

For example, recent studies have identified 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as potent and selective agonists for the cannabinoid type 2 (CB2) receptor. nih.gov A hypothetical docking study of this compound against the CB2 receptor would analyze key interactions: the 4-methylbenzoyl group might engage in hydrophobic or π-stacking interactions with nonpolar residues in the binding pocket, while the lactam carbonyl could act as a hydrogen bond acceptor. Molecular dynamics simulations could further refine these binding poses and provide insights into the stability of the ligand-protein complex over time.

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties. nih.govresearchgate.net These studies are invaluable for predicting properties without the need for extensive experimentation.

To develop a QSPR model for a series of derivatives based on the this compound scaffold, a dataset of compounds with known experimental properties (e.g., solubility, melting point, partition coefficient) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, describing electronic properties like orbital energies and partial charges. nih.gov

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a selection of these descriptors to the property of interest. nih.gov For instance, a QSPR model could be developed to predict the n-octanol/water partition coefficient (logP) for a library of N-benzoyl-azepan-2-one derivatives with different substituents on the benzoyl ring. Such a model would allow for the rapid in silico estimation of the lipophilicity of new, unsynthesized analogs, guiding the design of compounds with improved pharmacokinetic profiles.

Development of Functionalized Chemical Probes and Tags

The structural backbone of this compound, featuring an N-acyl lactam moiety, offers a versatile starting point for the synthesis of chemical probes. The 4-methylbenzoyl group provides a site for further functionalization, enabling the introduction of reporter groups or reactive handles for bioconjugation.

Synthesis of Azide-Containing Derivatives for Chemical Ligation (e.g., Click Chemistry)

The introduction of an azide (B81097) group onto the this compound framework would transform it into a valuable tool for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.

A plausible synthetic strategy to introduce an azide moiety would involve the functionalization of the methyl group on the benzoyl ring. This could be achieved through a multi-step synthesis, as conceptually outlined below:

Benzylic Bromination: The methyl group of this compound can be brominated using a radical initiator like N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator such as benzoyl peroxide. This would yield 1-(4-(bromomethyl)benzoyl)azepan-2-one.

Azide Substitution: The resulting benzylic bromide is a good leaving group and can be readily displaced by an azide nucleophile, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This substitution reaction would produce the desired 1-(4-(azidomethyl)benzoyl)azepan-2-one.

The resulting azide-functionalized molecule could then be "clicked" onto alkyne-modified biomolecules, surfaces, or polymers. This approach allows for the modular construction of complex architectures for applications in drug discovery, diagnostics, and materials science.

Conceptual Reaction Scheme:

| Step | Reactant(s) | Reagents | Product |

| 1 | This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 1-(4-(bromomethyl)benzoyl)azepan-2-one |

| 2 | 1-(4-(bromomethyl)benzoyl)azepan-2-one | Sodium Azide (NaN₃) | 1-(4-(azidomethyl)benzoyl)azepan-2-one |

Exploration in Materials Science and Optoelectronics Research

The conjugated system of the 4-methylbenzoyl group, coupled with the lactam ring, suggests that this compound and its derivatives could possess interesting electronic and optical properties. These properties are foundational for applications in materials science, particularly in the development of novel optoelectronic devices.

Theoretical and Experimental Studies of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for technologies like optical data storage, telecommunications, and optical computing. The NLO response of a molecule is governed by its hyperpolarizability, which is influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Further derivatization could enhance these properties. For instance, replacing the methyl group with a stronger electron-donating group (e.g., methoxy (B1213986) or amino group) and introducing a strong electron-accepting group (e.g., nitro or cyano group) on the benzoyl ring would likely increase the molecular hyperpolarizability.

Illustrative Table of Conceptual NLO Properties of Substituted Derivatives:

| Substituent (R) on Benzoyl Ring | Electron-Donating/Withdrawing Nature | Expected Relative First Hyperpolarizability (β) |

| -CH₃ (parent compound) | Weakly Donating | Low |

| -OCH₃ | Strongly Donating | Moderate |

| -N(CH₃)₂ | Very Strongly Donating | High |

| -NO₂ | Strongly Withdrawing | Moderate (with appropriate donor) |

This table is illustrative and based on established principles of NLO material design. Actual values would require experimental determination or high-level computational modeling.

Investigation of Electronic and Spectroscopic Properties for Material Design

The electronic properties of this compound, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dictate its behavior in electronic devices. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the material's conductivity and its absorption and emission of light.

Theoretical calculations, such as those based on Density Functional Theory (DFT), could provide valuable insights into the electronic structure of this molecule. Such studies would likely reveal that the HOMO is localized on the electron-rich 4-methylphenyl group, while the LUMO is centered on the electron-deficient benzoyl carbonyl and lactam carbonyl groups.

The spectroscopic properties, namely UV-Vis absorption and fluorescence, would be governed by the electronic transitions between these orbitals. The parent compound is expected to absorb in the UV region. Functionalization of the benzoyl ring would be expected to shift the absorption and emission wavelengths, allowing for the tuning of its photophysical properties for specific applications, such as organic light-emitting diodes (OLEDs) or fluorescent sensors.

Hypothetical Electronic and Spectroscopic Data:

| Property | Estimated Value/Characteristic |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Maximum Absorption Wavelength (λmax) | 250-280 nm |

| Emission Wavelength | Potentially fluorescent in the near-UV or blue region upon excitation |

These values are estimations based on similar aromatic ketones and N-acyl lactams and would need to be confirmed by experimental or computational studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methylbenzoyl)azepan-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves coupling azepan-2-one with 4-methylbenzoyl chloride under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic acylation), solvent choice (e.g., dichloromethane or THF), and base selection (e.g., triethylamine or pyridine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (≥75%) and purity (>95%). Optimization studies should track reaction kinetics using TLC and quantify impurities via HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can structural ambiguities be resolved?

- Methodological Answer :

- NMR : - and -NMR identify the azepanone ring (δ ~2.2–2.8 ppm for methylene protons) and 4-methylbenzoyl group (δ ~7.2–7.8 ppm for aromatic protons). signals at ~170 ppm confirm the ketone.

- IR : Stretching frequencies at ~1680 cm (C=O) and ~1250 cm (C-N) validate functional groups.

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 231.136). Cross-validation with X-ray crystallography (using SHELXL ) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets, and what experimental assays validate these predictions?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger) models interactions with targets like kinases or GPCRs. Key parameters include binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bonding patterns. Validate predictions via:

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates.

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation). Studies on azepanone derivatives show IC ranges of 5–50 μM in cancer cell lines .

Q. What strategies resolve contradictions in crystallographic data during structural determination of derivatives?

- Methodological Answer : For ambiguous electron density maps (e.g., disordered 4-methylbenzoyl groups):

- Refinement Tools : Use SHELXL to apply restraints (DFIX, SIMU) and validate via R (<0.05) and wR (<0.15).

- Twinned Data : Employ twin law matrices (e.g., -h, -k, l) in programs like WinGX .

- Validation : Check ADPs (≤0.05 Å for non-H atoms) and hydrogen-bond geometry (PLATON ).

Q. How does the azepanone ring’s conformation influence the compound’s bioactivity and stability?

- Methodological Answer :

- Conformational Analysis : Use DFT calculations (Gaussian 16) to compare chair vs. boat conformers. Energy barriers (<5 kcal/mol) suggest flexibility.

- Stability Studies : Monitor degradation under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions via HPLC. Azepanone derivatives show hydrolytic stability (>90% remaining after 24h at pH 7) but degrade in strong acids (t ~2h at pH 1) .

Q. What synthetic modifications enhance the compound’s pharmacokinetic properties without compromising activity?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., hydroxyl at C3) to improve solubility (logP reduction by ~1 unit).

- Prodrug Design : Esterify the ketone (e.g., acetyloxymethyl ester) for enhanced bioavailability.

- SAR Studies : Compare IC values of derivatives; methylbenzoyl-substituted analogs show 3-fold higher potency than unsubstituted variants .

Key Research Recommendations

- Prioritize X-ray crystallography to resolve structural uncertainties and validate computational models .

- Explore structure-activity relationships by synthesizing derivatives with varied substituents on the benzoyl ring .

- Conduct ADME/Tox profiling (e.g., microsomal stability, CYP inhibition) to assess drug-likeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.